molecular formula C26H40N8O2SSi B12623366 1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl-

1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl-

Cat. No.: B12623366
M. Wt: 556.8 g/mol
InChI Key: JBTBUGIMVDGRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl- involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, silylation, and amination. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups into their corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Compared to other similar compounds, 1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl- stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 1-Ethoxy-2-propanol
  • 3-Amino-1-propanol
  • 2-Propanol, 1-(2-methoxy-1-methylethoxy)- These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.

Properties

IUPAC Name

2-[ethyl-[[5-[[6-methyl-3-[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N8O2SSi/c1-8-32(26(3,4)17-35)16-21-11-23(37-31-21)30-24-25-27-13-22(34(25)14-19(2)29-24)20-12-28-33(15-20)18-36-9-10-38(5,6)7/h11-15,35H,8-10,16-18H2,1-7H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTBUGIMVDGRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CN(N=C4)COCC[Si](C)(C)C)C)C(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N8O2SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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